3-Chloro-1,2-propanediol-d5

Descripción general

Descripción

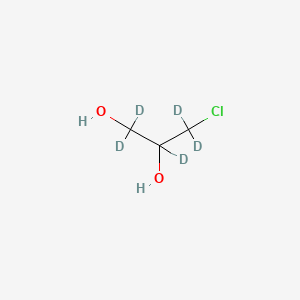

3-Chloro-1,2-propanediol-d5, also known as this compound, is a stable isotope-labeled compound. It is a deuterated form of 3-chloro-1,2-propanediol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of other chemicals and in the manufacture of dye intermediates .

Mode of Action

It is used as a solvent and chemical intermediate , suggesting that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

It is known to be involved in the synthesis of other chemicals , indicating that it may participate in various biochemical reactions.

Pharmacokinetics

It is known that exposure to this compound can occur in industrial/manufacturing facilities and laboratories involved in chemical synthesis . Workers risk exposure primarily through inhalation, skin, and eye contact .

Result of Action

3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol is genotoxic and can be toxic if swallowed or fatal if inhaled . It can cause serious eye damage . These effects suggest that the compound interacts with cellular components, potentially causing damage or alterations.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol. , suggesting that it may be less harmful in an aquatic environment. In industrial or laboratory settings, exposure can occur, and protective measures should be taken .

Análisis Bioquímico

Cellular Effects

It is known to be toxic if swallowed or fatal if inhaled, and can cause serious eye damage This suggests that it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Given its genotoxic properties , it may interact with DNA or other genetic material, potentially causing mutations or other changes in gene expression It could also interact with other biomolecules, leading to enzyme inhibition or activation

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2-propanediol-d5 typically involves the deuteration of 3-chloro-1,2-propanediol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually supplied as a neat liquid and stored under refrigeration to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-1,2-propanediol-d5 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into deuterated alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated aldehydes or acids, while reduction can produce deuterated alcohols .

Aplicaciones Científicas De Investigación

3-Chloro-1,2-propanediol-d5 is widely used in scientific research, including:

Chemistry: It serves as a tracer in reaction mechanism studies and isotope dilution analysis.

Biology: Used in metabolic studies to trace biochemical pathways.

Medicine: Employed in pharmacokinetic studies to understand drug metabolism.

Industry: Utilized in the synthesis of deuterated compounds for various applications

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-1,2-propanediol: The non-deuterated form of the compound.

1,3-Dichloro-2-propanol: Another chlorinated propanediol with different substitution patterns.

2-Chloro-1,2-propanediol: A positional isomer with the chlorine atom at a different position

Uniqueness

The uniqueness of 3-Chloro-1,2-propanediol-d5 lies in its isotopic labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise tracking and differentiation from non-deuterated compounds, making it invaluable in research settings .

Actividad Biológica

3-Chloro-1,2-propanediol-d5 (also known as 3-MCPD-d5) is a deuterated form of 3-chloro-1,2-propanediol, a compound that has garnered attention due to its presence as a food contaminant and its potential biological effects. This article explores the biological activity of this compound, including its metabolic pathways, toxicological effects, and implications for health based on diverse research findings.

3-Chloro-1,2-propanediol is an organochlorine compound primarily formed during the processing of foods, particularly in the hydrolysis of vegetable proteins. The deuterated variant, this compound, is utilized in research for tracing metabolic pathways due to its distinct mass signature.

Metabolic Pathways

The metabolism of 3-chloro-1,2-propanediol in mammals leads to the formation of several metabolites, including:

- Beta-chlorolactate

- Oxalic acid

These metabolites are implicated in various biological activities, particularly in inhibiting glycolytic enzymes within spermatozoa and other tissues. Studies have shown that exposure to 3-chloro-1,2-propanediol can lead to: - Inhibition of glyceraldehyde-3-phosphate dehydrogenase

- Altered glycolytic activity in epididymal and testicular tissues .

In Vitro Studies

Research has demonstrated that 3-chloro-1,2-propanediol can inhibit glycolysis in ram spermatozoa when incubated in vitro. This inhibition correlates with reduced sperm motility and viability . Moreover, cultured Leydig cells exposed to this compound showed decreased testosterone secretion, indicating potential endocrine-disrupting effects .

In Vivo Studies

A significant body of research has focused on the effects of 3-chloro-1,2-propanediol on laboratory animals. For instance:

- Rats given daily subcutaneous injections of 6.5 mg/kg for nine days exhibited reduced RNA and protein levels in testes and epididymis, alongside increased proteinase and ribonuclease levels .

- A study involving Sprague-Dawley rats treated with varying doses (0, 30, or 60 mg/kg) revealed dose-dependent increases in liver enzymes such as alanine aminotransferase (ALT), indicating potential hepatotoxicity .

Case Study: Spermatozoan Glycolysis Inhibition

In a controlled experiment by Brown-Woodman et al., ram sperm was incubated with varying concentrations of 3-chloro-1,2-propanediol. The results indicated a significant reduction in glycolytic activity at higher concentrations, suggesting that even short-term exposure could impair reproductive functions .

Case Study: Hepatotoxicity in Rats

A study conducted by Kaur & Guraya highlighted that rats receiving high doses of 3-chloro-1,2-propanediol showed significant alterations in serum biochemical parameters after just two days. Notably, male rats exhibited elevated ALT levels and changes in kidney function markers such as creatinine and urea .

Summary of Biological Activity

Propiedades

IUPAC Name |

3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745792 | |

| Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-01-2 | |

| Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 342611-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.